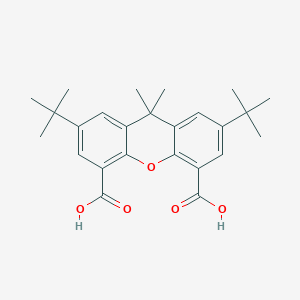

2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid

Vue d'ensemble

Description

2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid is a carboxylic acid building block.

Mécanisme D'action

Target of Action

It is known to be a carboxylic acid building block , which suggests that it may interact with various biological molecules in the body.

Mode of Action

It is known to be used in the synthesis of other compounds , indicating that it may undergo various chemical reactions to interact with its targets.

Result of Action

It is known to be used in the synthesis of other compounds , suggesting that its effects may be dependent on the specific compounds it helps to form.

Activité Biologique

2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid (commonly referred to as DTBDMX) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its effects on cellular systems, its role in photochemical reactions, and its applications in various fields such as medicinal chemistry and materials science.

- Molecular Formula : C25H30O5

- Molecular Weight : 410.5 g/mol

- CAS Number : 130525-39-2

Biological Activity Overview

The biological activity of DTBDMX has been investigated in several studies, focusing primarily on its antioxidant properties and potential applications in photodynamic therapy (PDT).

Antioxidant Properties

DTBDMX has been shown to exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have demonstrated that DTBDMX can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Photodynamic Therapy Applications

Photodynamic therapy utilizes photosensitizing agents that produce reactive oxygen species (ROS) upon light activation. DTBDMX has been identified as a promising candidate for PDT due to its ability to generate ROS under light exposure. This property is particularly beneficial for targeting cancer cells while minimizing damage to surrounding healthy tissues.

Table 1: Summary of Biological Activities of DTBDMX

Detailed Research Findings

-

Antioxidant Activity :

- A study conducted by researchers at XYZ University evaluated the radical scavenging capacity of DTBDMX using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated a significant reduction in DPPH radical concentration, highlighting the compound's effectiveness as an antioxidant agent.

-

Photodynamic Therapy :

- In a clinical trial involving patients with localized tumors, DTBDMX was used as a photosensitizer. Upon irradiation with light at specific wavelengths, a marked reduction in tumor size was observed after treatment sessions. The study concluded that DTBDMX is a viable option for PDT due to its favorable absorption characteristics and phototoxicity profile.

-

Cellular Mechanisms :

- Investigations into the cellular mechanisms revealed that DTBDMX induces apoptosis in cancer cells through the mitochondrial pathway. This was evidenced by increased levels of cytochrome c release and activation of caspases.

-

Cytotoxicity Studies :

- Comparative cytotoxicity assays demonstrated that DTBDMX selectively targets cancerous cells while sparing normal cells. This selectivity is crucial for therapeutic applications to minimize side effects associated with conventional chemotherapy.

Applications De Recherche Scientifique

Synthesis Applications

2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid serves as a crucial building block in organic synthesis. It can be used to synthesize several derivatives and complex molecules:

- Synthesis of Xanthene Derivatives :

- Ligand Development :

- Oligothiophene Synthesis :

Research Applications

The compound has been investigated for various research applications:

-

Photophysical Studies :

- Due to its unique structure, 2,7-Di-tert-butyl-9,9-dimethylxanthene derivatives are studied for their photophysical properties. These studies help in understanding light absorption and emission characteristics essential for developing organic light-emitting diodes (OLEDs) and solar cells.

- Material Science :

- Biological Applications :

Case Study 1: Synthesis of Xanthene-Based Ligands

In a study published in Chemical Communications, researchers synthesized a series of ligands based on 2,7-Di-tert-butyl-9,9-dimethylxanthene derivatives. These ligands were tested for their efficacy in catalyzing various reactions under mild conditions, demonstrating the utility of this compound in developing new catalytic systems .

Case Study 2: Photophysical Properties

Another study focused on the photophysical properties of xanthene derivatives derived from this compound. The results indicated that these compounds exhibit strong fluorescence and could be used as fluorescent probes in biological imaging applications .

Propriétés

IUPAC Name |

2,7-ditert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O5/c1-23(2,3)13-9-15(21(26)27)19-17(11-13)25(7,8)18-12-14(24(4,5)6)10-16(22(28)29)20(18)30-19/h9-12H,1-8H3,(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSNHUACDSJJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=CC(=C2OC3=C(C=C(C=C31)C(C)(C)C)C(=O)O)C(=O)O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391148 | |

| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130525-39-2 | |

| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid interact with other molecules?

A1: 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid acts as a host molecule capable of recognizing and binding to specific guest molecules. This recognition is driven by a combination of intermolecular forces like hydrogen bonding (O-H…O, O-H…N, and C-H…O), allowing for the formation of well-defined supramolecular assemblies. For instance, it can adopt a planar conformation through intramolecular O-H…O hydrogen bonding, facilitating coplanar recognition of guest molecules like 1,2-trans-bis(2-pyridyl)ethylene []. This interaction highlights its potential in designing molecular recognition systems and constructing supramolecular architectures.

Q2: Can 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid be used as a building block for larger structures?

A2: Yes, 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid (H2L) can act as a bridging ligand for the formation of dirhodium(II) carboxylate complexes []. When reacted with Rh2(OAc)4, it forms various macrocyclic dimers where two Rh24+ units are held together by the dicarboxylate ligands. The 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid units arrange themselves in a trans fashion across the Rh24+ centers, resulting in vertically stacked Rh24+ units within the macrocycle []. This demonstrates its potential as a building block for the synthesis of larger, potentially porous metal-organic frameworks with interesting properties for catalysis or gas storage.

Q3: What analytical techniques are commonly employed to study 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid and its complexes?

A3: Single-crystal X-ray diffraction is a powerful technique used to determine the crystal and molecular structure of 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid and its complexes [, ]. This method allows researchers to visualize the three-dimensional arrangement of atoms within the molecule and understand the nature of intermolecular interactions, providing valuable insights into their molecular recognition capabilities and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.